4-Chlorophthalimide
Overview
Description
4-Chlorophthalimide is a chemical compound used in various scientific experiments and industries . It is also known by its synonyms 4-chlorophthalimide .
Synthesis Analysis
4-Chlorophthalimide can be synthesized by various methods. One method involves the use of a MnO2 catalyst, 1-indanone, ammonia water, and chlorobenzene . Another method involves the aromatic nucleophilic substitution reaction of isomeric N-(4-mercaptophenyl)-3-chlorophthalimide and/or N-(4-mercaptophenyl)-4-chlorophthalimide .Molecular Structure Analysis
The molecular formula of 4-Chlorophthalimide is C8H4ClNO2 . Its molecular weight is 181.58 .Chemical Reactions Analysis
4-Chlorophthalimide can participate in various chemical reactions. For instance, it can be used in the synthesis of isomeric poly(thioether imide)s (PTIs) containing thioether linkages . It can also be used in the synthesis of diverse N,N′-disubstituted guanidines .Physical And Chemical Properties Analysis
4-Chlorophthalimide appears as a slight yellow crystalline powder . It has a density of 1.519±0.06 g/cm3 and a melting point of 210 °C .Scientific Research Applications
Colorimetric and Fluorescent Sensors
4-Chlorophthalimide derivatives are employed in the development of colorimetric and fluorescent sensors. For instance, 1,8-naphthalimide-based chemosensors are used for anion sensing. These sensors operate in various solvents and can be integrated into polymeric networks for applications like detecting small biomolecules and polyanions, potentially offering novel diagnostic tools (Duke et al., 2010).
Polymer Synthesis
4-Chlorophthalimide is a key component in synthesizing soluble biphenyl-based polyimides. These polymers demonstrate superior solubility and can form flexible films, useful in various industrial applications. Their properties like molecular weight, solubility, and thermal stability are explored for potential material science applications (Gao et al., 2004).
Catalysis in Organic Synthesis
In organic synthesis, 4-Chlorophthalimide derivatives are used as activators and oxidants. They are particularly effective in enantioselective catalytic processes, like the iodolactonization of organic acids, demonstrating their utility in synthesizing complex organic compounds (Nakatsuji et al., 2014).
Fluorescence Imaging and Sensing
4-Chlorophthalimide-based fluorophores are synthesized for various applications, including cellular imaging. Their photophysical properties, such as fluorescence in the visible region, make them suitable for biomedical imaging and as probes in biological research (Langdon-Jones et al., 2015).
Electronic and Optical Properties
The electronic and optical properties of 4-Chlorophthalimide derivatives, like 4-chloronaphthalimide, are studied for their potential in optoelectronic applications. These compounds are investigated for their charge-transfer characteristics, fluorescence, and thermal stability, making them suitable for use in devices like organic light-emitting diodes and solar cells (Kucheryavy et al., 2009).
Textile Modification
4-Chlorophthalimide derivatives are also used for modifying textiles, imparting properties like fluorescence and antibacterial effects. This application demonstrates the versatility of 4-Chlorophthalimide derivatives in material sciences (Staneva et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-chloroisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJNRQSGJHVURK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282646 | |
Record name | 4-chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophthalimide | |
CAS RN |
7147-90-2 | |
Record name | 7147-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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